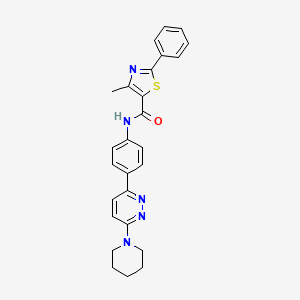
4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a carboxamide, a phenyl group, a pyridazine, and a piperidine . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The compound has several distinct structural features. One is the ‘5 atoms regulation’, which could refer to a specific arrangement or bonding of five atoms in the molecule . Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Scientific Research Applications
Glycine Transporter 1 Inhibition
One significant application of related thiazole compounds is as inhibitors of the Glycine Transporter 1 (GlyT1). For example, Yamamoto et al. (2016) identified a compound structurally similar to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, which exhibited potent GlyT1 inhibitory activity and improved cerebrospinal fluid (CSF) concentration of glycine in rats, suggesting potential implications in central nervous system disorders (Yamamoto et al., 2016).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been researched for their antituberculosis activity. A study by Jeankumar et al. (2013) found that certain thiazole derivatives showed promising activity against Mycobacterium tuberculosis, indicating the potential use of similar compounds in antituberculosis therapy (Jeankumar et al., 2013).
Antifungal and Antimicrobial Activities
Compounds analogous to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have demonstrated notable antifungal and antimicrobial properties. Nam et al. (2011) synthesized derivatives showing potential antifungal activity against Phytophthora capsici, suggesting their use in controlling phytopathogenic diseases (Nam et al., 2011). Additionally, Abdelhamid et al. (2010) reported the antimicrobial effectiveness of thiazole derivatives, reinforcing the potential of similar compounds in antimicrobial applications (Abdelhamid et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Thiazole derivatives, like the compound , have been shown to possess anti-angiogenic and DNA cleavage properties, which are crucial in cancer research and treatment. Kambappa et al. (2017) synthesized novel piperidine analogues that exhibited significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Similar compounds have been explored for their role in inhibiting soluble epoxide hydrolase, an enzyme involved in various physiological processes. Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, which could be useful for studying disease models due to their target engagement (Thalji et al., 2013).
Future Directions
properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMQAKMQCIVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
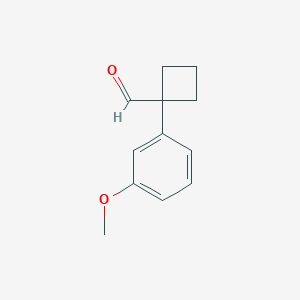
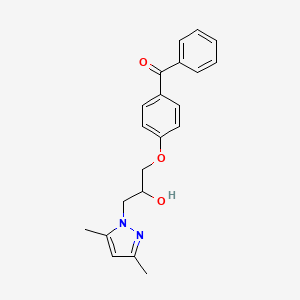
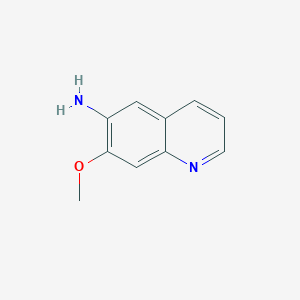
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
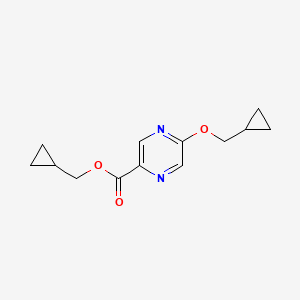
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)
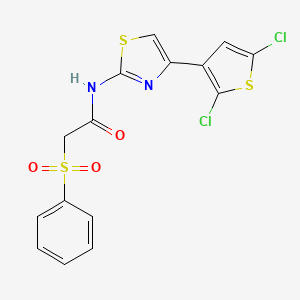
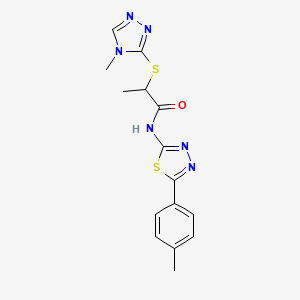
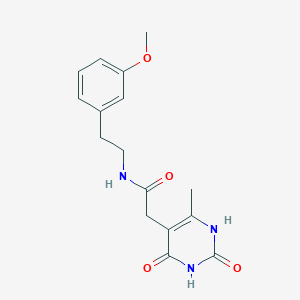
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)